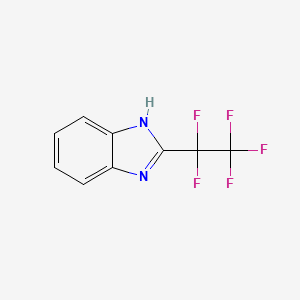

2-(Pentafluoroethyl)-1H-benzimidazole

Description

Significance of Benzimidazoles as a Privileged Heterocyclic Framework in Medicinal Chemistry

Benzimidazoles are widely recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to a variety of biological targets, thus exhibiting a broad range of pharmacological activities. nih.gov The significance of the benzimidazole (B57391) nucleus stems from its structural similarity to naturally occurring purines, which allows it to interact with various biopolymers within living systems. nih.gov

The versatile nature of the benzimidazole core has been exploited to develop a multitude of therapeutic agents. researchgate.net These compounds have demonstrated a wide array of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. semanticscholar.orgnih.gov The ability to readily modify the benzimidazole structure at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it a cornerstone in modern drug discovery and development. nih.gov

Historical Context of Benzimidazole Derivatization and Research

The exploration of benzimidazole and its derivatives has a history spanning over a century. semanticscholar.org Following its initial synthesis, researchers began to explore the derivatization of the benzimidazole nucleus to enhance its therapeutic potential. A significant milestone in benzimidazole research was the discovery that its derivatives could act as effective anthelmintic agents. Further investigations have led to the development of a vast number of derivatives with a broad spectrum of pharmacological applications. The continuous research into this scaffold has resulted in numerous clinically approved drugs and ongoing clinical trials for new therapeutic candidates. nih.gov

Overview of 2-(Pentafluoroethyl)-1H-benzimidazole within the Broader Benzimidazole Class

Within the extensive family of benzimidazole derivatives, this compound represents a noteworthy compound. The introduction of a pentafluoroethyl group at the 2-position of the benzimidazole ring is a strategic modification. Fluorinated groups are often incorporated into pharmacologically active molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity, which can lead to improved biological activity.

Research into this compound and its related structures has revealed significant potential in the development of new therapeutic agents. Studies have specifically highlighted its promise in the fields of oncology and parasitology. For instance, research has demonstrated that halogenated benzimidazoles substituted at the 2-position with a pentafluoroethyl group exhibit notable antiprotozoal and anticancer activities. nih.gov One particular study reported on the synthesis of a series of halogenated 2-(pentafluoroethyl)benzimidazoles and their evaluation against various protozoa and cancer cell lines, indicating the therapeutic potential of this specific chemical modification. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H5F5N2 |

| Molecular Weight | 236.14 g/mol |

| Boiling Point | 268.6°C at 760 mmHg |

| Density | 1.513 g/cm³ |

| IUPAC Name | 2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole |

| Synonyms | 2-(PENTAFLUOROETHYL)BENZIMIDAZOLE; 2-(perfluoroethyl)-1H-benzo[d]imidazole |

| InChI Key | MRDUDGYTAUTZQP-UHFFFAOYSA-N |

This data is compiled from various chemical suppliers and databases.

Spectroscopic Data of this compound

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole ring system and the N-H proton. The chemical shifts and splitting patterns would be influenced by the electron-withdrawing nature of the pentafluoroethyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core and the pentafluoroethyl group. The carbon signals of the C2-substituent would show characteristic splitting due to fluorine coupling. |

| FTIR | Characteristic absorption bands for N-H stretching, C-N stretching, C=C aromatic stretching, and strong C-F stretching vibrations. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the benzimidazole core and the pentafluoroethyl substituent. |

This table represents expected spectroscopic features based on the known structure and analysis of similar benzimidazole derivatives. ias.ac.innih.govresearchgate.netchemicalbook.comrsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5N2/c10-8(11,9(12,13)14)7-15-5-3-1-2-4-6(5)16-7/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDUDGYTAUTZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508893 | |

| Record name | 2-(Pentafluoroethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-08-4 | |

| Record name | 2-(1,1,2,2,2-Pentafluoroethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pentafluoroethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pentafluoroethyl 1h Benzimidazole and Its Derivatives

Classical and Contemporary Approaches to Benzimidazole (B57391) Synthesis

The synthesis of the benzimidazole ring system is a well-established area of heterocyclic chemistry. nih.govsemanticscholar.org Benzimidazoles, composed of a fused benzene (B151609) and imidazole (B134444) ring, are typically stable compounds, resistant to many strong acids and alkalis. researchgate.net Their synthesis has been the subject of extensive research, leading to a variety of effective methods. semanticscholar.org

Cyclocondensation Reactions from o-Phenylenediamines and Carboxylic Acid Derivatives

The most prevalent and direct method for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves the cyclocondensation of an o-phenylenediamine (B120857) with a carboxylic acid. nih.gov This reaction is typically carried out under harsh dehydrating conditions, often requiring high temperatures and the use of strong acids like polyphosphoric acid or hydrochloric acid. The general mechanism involves the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.

To mitigate the severity of these conditions, numerous modern catalysts and alternative reagents have been developed. These advancements aim to improve yields, shorten reaction times, and simplify purification processes. researchgate.netnih.gov Catalysts such as p-toluenesulfonic acid (p-TSOH), zinc oxide nanoparticles (ZnO-NPs), and various Lewis acids have been successfully employed. researchgate.netresearchgate.net Microwave-assisted synthesis has also emerged as a powerful technique to accelerate the reaction. nih.govresearchgate.net

The reaction is versatile, accommodating a wide range of carboxylic acids and their derivatives, including esters, acid chlorides, and anhydrides, allowing for the introduction of diverse substituents at the 2-position of the benzimidazole core. nih.gov

Table 1: Selected Catalysts and Conditions for Benzimidazole Synthesis via Condensation This table is interactive. Users can sort and filter the data.

| Catalyst/Reagent | Aldehyde/Carboxylic Acid | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| p-TSOH | Aromatic Aldehydes | --- | Efficient catalyst | researchgate.net |

| ZnO-NPs | Aromatic Aldehydes | Ball-milling | Solvent-free, recyclable catalyst, high yield | semanticscholar.orgresearchgate.net |

| H₂O₂/TiO₂ | Aromatic Aldehydes | Solvent-free | Excellent yields | nih.gov |

| Chlorosulfonic acid | Aromatic Aldehydes | Mild conditions | Good to excellent yields | nih.gov |

| Alumina-Methanesulfonic Acid (AMA) | Dicarboxylic Acids | Microwave irradiation | Rapid reaction, good yields | researchgate.net |

Heterocyclic Ring Closure Strategies

Beyond the direct condensation with carboxylic acids, other strategies for forming the benzimidazole ring have been explored. One significant alternative involves the oxidative intramolecular cyclization of N-aryl amidines. lookchem.com In this approach, an N-aryl imidamide can be cyclized to form the benzimidazole C-N bond through the use of oxidants like sodium hypochlorite (B82951) or lead(IV) acetate, or via electrochemical methods. lookchem.com

Another route involves a two-step procedure where an o-phenylenediamine is first condensed with an aldehyde to form a Schiff base intermediate. nih.goviosrjournals.org This intermediate then undergoes an oxidative cyclodehydrogenation to yield the final benzimidazole product. nih.gov Various oxidants have been utilized for this second step, contributing to the breadth of synthetic options available. nih.gov

Targeted Synthesis of 2-(Pentafluoroethyl)-1H-benzimidazole Core

The targeted synthesis of this compound is most commonly achieved through the Phillips condensation method, by reacting o-phenylenediamine with a suitable pentafluoroethyl-containing carboxylic acid derivative. lookchem.com The standard precursor for introducing the pentafluoroethyl group is heptafluorobutyric acid or its anhydride. lookchem.comosha.gov

The reaction involves heating o-phenylenediamine with heptafluorobutyric acid, often in the presence of a strong acid catalyst like hydrochloric acid, to drive the cyclodehydration. The high reactivity of the perfluorinated acid facilitates the initial acylation of one of the amino groups of the o-phenylenediamine, followed by the intramolecular ring closure to form the imidazole ring.

Reaction Scheme for this compound Synthesis

o-Phenylenediamine reacts with heptafluorobutyric acid, typically under acidic conditions and heat, to undergo cyclocondensation, yielding this compound and water.

This direct approach is a common and effective procedure for preparing various 2-perfluoroalkyl benzimidazoles. lookchem.com

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, it can be further modified to create a library of derivatives. Functionalization can occur at the nitrogen atoms of the imidazole ring or on the benzene portion of the molecule.

Alkylation and Acylation Reactions

The benzimidazole ring contains an acidic N-H proton that can be readily deprotonated by a base, forming an anion that serves as a nucleophile. This allows for alkylation and acylation reactions at the nitrogen positions. researchgate.netgoogle.com

N-alkylation is commonly performed by treating the parent benzimidazole with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). srrjournals.comnih.gov For asymmetrically substituted benzimidazoles, this reaction can lead to a mixture of N1 and N3 isomers. Phase-transfer catalysis is another effective method for achieving alkylation under mild conditions. researchgate.netresearchgate.net A variety of alkylating agents can be used, from simple alkyl halides to more complex functionalized chains. nih.gov

Similarly, N-acylation can be achieved by reacting the benzimidazole with acyl chlorides or anhydrides. These reactions introduce an acyl group onto one of the ring nitrogens, a common strategy in medicinal chemistry to modify the properties of the parent compound.

Table 2: Examples of N-Alkylation/Acylation of Benzimidazoles This table is interactive. Users can sort and filter the data.

| Reagent | Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Alkyl Halides (e.g., Ethyl Bromide) | K₂CO₃, DMF or DMSO | N-Alkyl Benzimidazole | srrjournals.comnih.gov |

| Dimethyl Carbonate (DMC) | Reflux (140 °C) | N-Methyl Benzimidazole | nih.gov |

| Benzyl Chloroformate (BOM-Cl) | NaH, DMF | N-Alkoxymethyl Benzimidazole | nih.gov |

Substitution at the Benzimidazole Ring

Introducing substituents onto the benzene ring of this compound is most efficiently accomplished by starting with a pre-substituted o-phenylenediamine. nih.gov A wide array of substituted o-phenylenediamines are commercially available or can be synthesized, allowing for the creation of derivatives with electron-donating or electron-withdrawing groups at various positions (typically 4, 5, 6, or 7).

For instance, reacting 4-chloro-o-phenylenediamine or 4-nitro-o-phenylenediamine (B140028) with heptafluorobutyric acid would yield 5-chloro-2-(pentafluoroethyl)-1H-benzimidazole and 5-nitro-2-(pentafluoroethyl)-1H-benzimidazole, respectively (due to tautomerism, this is equivalent to the 6-substituted isomer). nih.gov These substituents can then be used as handles for further chemical transformations if desired. This approach provides a straightforward and powerful method for systematically modifying the electronic and steric properties of the final molecule. nih.gov

Bioisosteric Modifications and Hybrid Compound Synthesis

The strategic modification of the this compound core through bioisosteric replacement and the synthesis of hybrid compounds represents a key approach to expanding the chemical space and modulating the biological activity of this privileged scaffold.

Bioisosteric Modifications:

Bioisosterism, the interchange of atoms or groups with similar steric and electronic properties, is a powerful tool in drug design. In the context of this compound, bioisosteric modifications can be envisioned at various positions of the benzimidazole ring system to fine-tune its pharmacological profile. A common strategy involves the replacement of the pentafluoroethyl group with other fluorine-containing moieties or different functional groups altogether.

For instance, the well-studied 2-(trifluoromethyl)-1H-benzimidazole derivatives serve as a close analogue. Research on these compounds has shown that bioisosteric substitutions at the 5- and 6-positions of the benzimidazole ring with groups such as -Cl, -F, -CF3, and -CN can significantly impact their biological activity. mdpi.com This principle can be directly extended to the 2-(pentafluoroethyl) series. The introduction of such substituents can alter the electronic distribution, lipophilicity, and metabolic stability of the molecule, thereby influencing its interaction with biological targets.

Another bioisosteric approach involves the replacement of the entire benzimidazole core. For example, other heterocyclic systems known to possess similar biological activities could be coupled with the pentafluoroethyl side chain to explore new pharmacophores.

Hybrid Compound Synthesis:

The synthesis of hybrid compounds involves covalently linking the this compound scaffold with another pharmacophore to create a single molecule with potentially synergistic or dual modes of action. This strategy has been successfully applied to various benzimidazole derivatives to enhance their therapeutic potential. researchgate.net

The design of such hybrids often involves identifying a suitable linker to connect the two molecular entities without compromising their individual binding interactions. Common synthetic strategies for creating these hybrid molecules include:

Amide Bond Formation: Coupling the benzimidazole core (or a derivative with a suitable functional group) with another molecule containing a carboxylic acid or an amine functionality.

Click Chemistry: Utilizing efficient and high-yielding reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the two fragments.

Multi-component Reactions: One-pot syntheses involving three or more starting materials to rapidly assemble complex hybrid structures.

While specific examples of hybrid compounds derived from this compound are not extensively reported, the general principles of hybrid drug design are readily applicable. For example, a hybrid molecule could be conceptualized by linking this compound to a known anticancer agent or an antimicrobial pharmacophore to potentially overcome drug resistance or enhance efficacy.

Green Chemistry Approaches and Catalytic Methods in Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceutical compounds, including this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. The application of microwave irradiation to the synthesis of benzimidazoles, including fluorinated analogues, has been well-documented. researchgate.net

The key advantages of microwave-assisted synthesis in this context include:

Reduced Reaction Times: Reactions that typically take several hours under conventional reflux can often be completed in a matter of minutes. mdpi.com

Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to higher isolated yields of the desired benzimidazole. arkat-usa.org

Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed in the absence of a solvent, further enhancing the green credentials of the synthesis. scispace.com

A general approach for the microwave-assisted synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a suitable carboxylic acid or aldehyde under microwave irradiation. For the synthesis of this compound, this would involve reacting o-phenylenediamine with pentafluoropropionic acid or a derivative thereof. The use of a catalyst, such as a Lewis acid or a solid support, can further enhance the efficiency of the reaction. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires high-boiling solvents | Can often be performed with less solvent or solvent-free |

| Side Products | More prevalent | Generally reduced |

Nano-Based Catalysis

The use of nanocatalysts represents another significant advancement in the green synthesis of benzimidazoles. Nanoparticles offer a high surface-area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. Various nano-based catalysts have been explored for the synthesis of benzimidazole derivatives, and these methodologies can be extrapolated to the preparation of this compound. nih.gov

Examples of nanocatalysts employed in benzimidazole synthesis include:

Metal Nanoparticles: Gold (Au), Copper (Cu), and other metal nanoparticles supported on materials like TiO2 or Al2O3 have shown excellent catalytic activity in the synthesis of benzimidazoles. rsc.org These catalysts can facilitate the reductive cyclization of o-nitroanilines or the dehydrogenative coupling of o-phenylenediamines with alcohols.

Magnetic Nanoparticles: Nanoparticles with a magnetic core (e.g., Fe3O4) can be functionalized with a catalytically active species. The key advantage of these catalysts is their easy separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse.

Bimetallic Nanoparticles: The combination of two different metals in a nanoparticle can lead to synergistic effects, resulting in enhanced catalytic performance compared to the individual metals. researchgate.net

The general procedure for nano-catalyzed synthesis involves mixing the reactants (e.g., o-phenylenediamine and a pentafluoroethyl-containing precursor) in the presence of a catalytic amount of the nanocatalyst, often in a green solvent like water or ethanol (B145695). The reaction can be carried out at moderate temperatures, and the catalyst can typically be recovered and reused for several cycles without a significant loss of activity.

Table 2: Overview of Nano-Based Catalysts in Benzimidazole Synthesis

| Catalyst Type | Example | Key Advantages |

|---|---|---|

| Supported Metal Nanoparticles | Au/TiO2 | High activity, good stability |

| Magnetic Nanoparticles | Fe3O4@Silica-SO3H | Easy separation and recyclability |

| Bimetallic Nanoparticles | Co-Ni Nanoalloy | Synergistic catalytic effects, high selectivity |

Structure Activity Relationship Sar Studies of 2 Pentafluoroethyl 1h Benzimidazole Analogues

Impact of the Pentafluoroethyl Moiety on Biological Activity and Physicochemical Attributes

The introduction of a pentafluoroethyl (-C2F5) group at the 2-position of the benzimidazole (B57391) ring has a profound effect on the molecule's biological and physicochemical characteristics. Fluorine, being the most electronegative element, and the perfluoroalkyl chain introduce unique properties not observed with simple alkyl or aryl substituents.

Biological Activity:

The pentafluoroethyl group is often associated with enhanced biological activity. For instance, in a study exploring the antiprotozoal and anticancer activities of halogenated benzimidazoles, the 5,6-dichloro-2-(pentafluoroethyl)-1H-benzimidazole derivative demonstrated notable anticancer activity, particularly against breast and prostate cancer cell lines. nih.gov This suggests that the electron-withdrawing nature and the steric bulk of the pentafluoroethyl group can contribute favorably to interactions with biological targets.

Compared to the trifluoromethyl (-CF3) group, another common fluorinated substituent, the pentafluoroethyl group offers increased lipophilicity. This can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets within target proteins. While direct comparative studies on a wide range of activities are limited, the enhanced lipophilicity of the -C2F5 group is a key consideration in drug design.

Physicochemical Attributes:

The primary impact of the pentafluoroethyl moiety on the physicochemical properties of the benzimidazole core includes:

Increased Lipophilicity: The replacement of hydrogen atoms with fluorine atoms in the ethyl group dramatically increases the lipophilicity of the substituent. This can enhance the compound's solubility in lipids and its ability to penetrate biological membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the pentafluoroethyl group resistant to metabolic degradation. This can lead to an increased half-life of the drug in vivo.

Acidity of the Imidazole (B134444) N-H: The strong electron-withdrawing effect of the pentafluoroethyl group increases the acidity of the N-H proton on the imidazole ring. This can influence the compound's ionization state at physiological pH and its ability to form hydrogen bonds with target receptors.

| Property | Impact of Pentafluoroethyl Moiety | Reference |

| Lipophilicity | Increased | General knowledge |

| Metabolic Stability | Increased | General knowledge |

| Acidity of N-H | Increased | General knowledge |

Positional Isomerism and its Influence on Pharmacological Profiles

The substitution pattern on the benzimidazole scaffold is a critical determinant of pharmacological activity. While specific studies on the positional isomerism of the pentafluoroethyl group itself on the benzimidazole ring are not extensively documented, the influence of substituent positions on the benzene (B151609) ring of 2-(pentafluoroethyl)-1H-benzimidazole is a key area of SAR.

For benzimidazoles in general, the position of substituents on the benzene ring (positions 4, 5, 6, and 7) can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, in a study on 2-(trifluoromethyl)-1H-benzimidazole derivatives, substitutions at the 5- and 6-positions with electron-withdrawing groups like -Cl, -F, -CF3, and -CN led to potent antiprotozoal activity. researchgate.net The 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole was found to be significantly more active than the standard drug albendazole (B1665689) against Trichomonas vaginalis. researchgate.net

| Substituent Position | General Influence on Activity | Reference |

| 5- and 6-positions | Substitution with electron-withdrawing groups can enhance antiprotozoal activity. | researchgate.net |

| N1-position | Substitution can modulate pharmacokinetic properties and target interactions. | General knowledge |

Further research is required to systematically evaluate the impact of positional isomerism in the context of the this compound scaffold to establish a clear SAR.

Substituent Effects on the Benzene and Imidazole Rings

The biological profile of this compound can be fine-tuned by introducing various substituents on both the benzene and imidazole rings.

Benzene Ring Substituents:

As indicated by studies on related fluorinated benzimidazoles, the nature of the substituents on the benzene ring plays a crucial role.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as nitro (-NO2), cyano (-CN), and additional halogen atoms (e.g., -Cl, -Br) can enhance the antiparasitic and anticancer activities of benzimidazoles. For example, the aforementioned 5,6-dichloro-2-(pentafluoroethyl)-1H-benzimidazole showed potent anticancer activity. nih.gov The electron-withdrawing nature of these groups can increase the acidity of the benzimidazole N-H, potentially improving its hydrogen bonding capabilities with target enzymes or receptors.

Electron-Donating Groups (EDGs): The effect of EDGs such as methyl (-CH3) or methoxy (B1213986) (-OCH3) groups is more variable and target-dependent. In some cases, they can increase activity by enhancing binding through hydrophobic interactions, while in others, they may be detrimental.

Imidazole Ring Substituents:

Substitution on the N1-position of the imidazole ring is a common strategy in benzimidazole drug discovery to modulate physicochemical properties and pharmacological activity. Alkylation or arylation at this position can:

Improve Lipophilicity and Oral Absorption: Introducing alkyl or aryl groups can increase the molecule's lipophilicity, which may lead to better oral bioavailability.

Alter Target Selectivity: The N1-substituent can occupy specific binding pockets in the target protein, leading to enhanced potency and selectivity.

Prevent Tautomerization: Substitution at N1 eliminates the possibility of tautomerism, leading to a single, well-defined chemical entity.

A systematic exploration of a variety of substituents on both rings of the this compound scaffold is necessary to build a comprehensive SAR model for different therapeutic targets.

| Ring | Substituent Type | General Effect on Activity | Reference |

| Benzene | Electron-Withdrawing (e.g., -Cl, -NO2) | Often enhances anticancer and antiprotozoal activity. | nih.gov |

| Benzene | Electron-Donating (e.g., -CH3, -OCH3) | Target-dependent; can enhance hydrophobic interactions. | General knowledge |

| Imidazole (N1) | Alkyl/Aryl groups | Can improve lipophilicity, oral absorption, and target selectivity. | General knowledge |

Rational Drug Design Principles Applied to this compound Derivatives

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the SAR of lead compounds. For this compound derivatives, several rational design principles can be applied:

Bioisosteric Replacement: The pentafluoroethyl group can be considered a bioisostere of other groups, such as a phenyl ring or a larger alkyl group. Exploring other perfluoroalkyl groups of varying lengths (e.g., -CF3, -C3F7) can help to optimize the balance between lipophilicity and steric bulk for a specific target.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict the binding modes of this compound analogues. This allows for the design of new derivatives with improved binding affinity and selectivity. For instance, identifying key amino acid residues in the active site of a target enzyme can guide the placement of functional groups on the benzimidazole scaffold to form specific hydrogen bonds or hydrophobic interactions.

Privileged Scaffold Hopping: The benzimidazole core is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. By keeping the 2-(pentafluoroethyl) moiety constant, different substituents can be introduced on the benzene and imidazole rings to "hop" between different therapeutic targets, potentially leading to the discovery of new activities.

The synthesis and evaluation of a library of this compound analogues with systematic variations in their substitution patterns, guided by these design principles, is a promising strategy for the development of novel and effective therapeutic agents.

Pharmacological and Biological Research of 2 Pentafluoroethyl 1h Benzimidazole and Its Derivatives

Antiprotozoal and Anthelmintic Efficacy Investigations

Research into the benzimidazole (B57391) class of compounds has established their broad-spectrum antiparasitic activities. Investigations have specifically explored the potential of 2-(Pentafluoroethyl)-1H-benzimidazole and its substituted analogues against a range of protozoan and helminth parasites.

A study investigating a series of halogenated benzimidazoles substituted at the 2-position with a pentafluoroethyl group reported noteworthy antiprotozoal activity. The research highlighted that these compounds demonstrated significant efficacy against several protozoan parasites in vitro. nih.gov

All tested benzimidazoles, including the 2-pentafluoroethyl derivatives, showed remarkable activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov Among the tested compounds, the 5,6-dichloro-2-pentafluoroethyl-1H-benzimidazole derivative was identified as particularly potent. nih.gov The specific findings from these in vitro screenings are detailed in the table below.

Table 1: In Vitro Antiprotozoal Activity of this compound Derivatives

| Compound | Parasite | Activity/Observation |

|---|---|---|

| Halogenated 2-(Pentafluoroethyl)-1H-benzimidazoles | Giardia intestinalis | Remarkable Activity nih.gov |

| Halogenated 2-(Pentafluoroethyl)-1H-benzimidazoles | Entamoeba histolytica | Remarkable Activity nih.gov |

| Halogenated 2-(Pentafluoroethyl)-1H-benzimidazoles | Trichomonas vaginalis | Remarkable Activity nih.gov |

| 5,6-dichloro-2-pentafluoroethyl-1H-benzimidazole | Multiple Protozoa | Most active among a studied collection nih.gov |

While the broader class of benzimidazoles is well-known for its anthelmintic properties, extensive literature searches did not yield specific in vitro or in vivo research findings focused solely on the anthelmintic efficacy of this compound or its derivatives against helminth infections. Studies have extensively covered related compounds like albendazole (B1665689) and mebendazole (B1676124) for these applications. nih.govnih.govresearchgate.net

In the context of antiprotozoal activity, derivatives of this compound have demonstrated a high degree of efficacy. While the direct comparative data for the pentafluoroethyl derivative against standards like metronidazole (B1676534) or albendazole was not detailed in the available literature, studies on the closely related 2-(trifluoromethyl)-1H-benzimidazole bioisosteres show them to be significantly more potent than both albendazole and metronidazole against Giardia intestinalis and Trichomonas vaginalis. nih.gov For instance, one trifluoromethyl analogue was found to be 14 times more active than albendazole against T. vaginalis. nih.gov This suggests that fluoroalkylated benzimidazoles as a group represent a promising class of antiprotozoal agents.

Antimicrobial Activity Studies

The antimicrobial potential of this compound derivatives has been evaluated, revealing a spectrum of activity against various bacterial and fungal strains.

The antibacterial activity of 2-pentafluoroethylbenzimidazoles has been examined through diffusion and minimum inhibitory concentration (MIC) methods. nih.gov Research indicates that the activity of these compounds is influenced by their substitution patterns.

The 5,6-dichloro substituted derivative of 2-pentafluoroethylbenzimidazole was found to be the most active against the majority of microorganisms tested. nih.gov The antibacterial screening demonstrated that these compounds have a more significant inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives

| Compound Derivative | Bacterial Type | Activity Level |

|---|---|---|

| 5,6-dichloro-2-pentafluoroethylbenzimidazole | Gram-positive & Gram-negative | Most active derivative nih.gov |

| 2-pentafluoroethylbenzimidazoles | Gram-positive bacteria | Generally Active nih.gov |

| 2-pentafluoroethylbenzimidazoles | Gram-negative bacteria | Limited to no activity nih.gov |

Similar to the antibacterial evaluations, the antifungal activity of 2-pentafluoroethylbenzimidazole derivatives has been investigated. The studies show that these compounds possess notable antifungal properties, with some derivatives affecting the morphology of fungal colonies. nih.gov

The 5,6-dichloro-2-pentafluoroethylbenzimidazole derivative was again highlighted as the most potent among the tested compounds against the fungal strains used in the study. nih.gov

Table 3: Antifungal Activity of this compound Derivatives

| Compound Derivative | Fungal Strains | Activity/Observation |

|---|---|---|

| 5,6-dichloro-2-pentafluoroethylbenzimidazole | Various Fungi | Most active derivative nih.gov |

| 2-pentafluoroethylbenzimidazoles | Various Fungi | Affected fungal colony morphology nih.gov |

Anticancer and Cytostatic Research

The benzimidazole nucleus is a cornerstone in the development of anticancer agents, with its derivatives exhibiting a variety of tumor-inhibiting mechanisms. nih.govnih.gov Research has shown that substitutions at various positions on the benzimidazole ring can significantly influence anticancer potency. nih.govnih.gov Fluorinated derivatives, in particular, are a subject of ongoing research. For instance, a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives, which are structurally analogous to the pentafluoroethyl compound, have been synthesized and evaluated for their biological activities. nih.gov The anticancer mechanisms of benzimidazole derivatives are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of crucial enzymes involved in cancer cell proliferation. nih.govnih.gov

A primary strategy in anticancer drug discovery is the evaluation of compounds against various human cancer cell lines. Numerous studies have demonstrated the cytotoxic effects of benzimidazole derivatives across a range of cancers. For example, certain derivatives have shown potent activity against breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cell lines. waocp.org

In one study, benzimidazole derivatives were tested for their anti-proliferation effects on HCT-116 and MCF-7 cell lines. waocp.org The results indicated that substitution patterns significantly impact cytotoxicity, with one compound showing an IC₅₀ value of 8.86±1.10 μg/mL against MCF-7 cells, and another exhibiting an IC₅₀ of 16.18±3.85 μg/mL against HCT-116 cells. waocp.org Another study focusing on newly synthesized benzimidazole-triazole hybrids found that several compounds displayed superior activity against A-549 and MCF-7 cells compared to the standard drug doxorubicin. nih.gov For instance, compounds 4b and 4h from this series were particularly potent against the A549 cell line, with IC₅₀ values of 7.34 ± 0.21 μM and 4.56 ± 0.18 μM, respectively. nih.gov

The table below summarizes the cytotoxic activity of selected benzimidazole derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of Selected Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Benzimidazole 4 | MCF-7 (Breast) | 8.86 ± 1.10 µg/mL | waocp.org |

| Benzimidazole 2 | HCT-116 (Colon) | 16.18 ± 3.85 µg/mL | waocp.org |

| Compound 4h | A549 (Lung) | 4.56 ± 0.18 µM | nih.gov |

| Compound 4b | A549 (Lung) | 7.34 ± 0.21 µM | nih.gov |

| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | HeLa (Cervix) | >50 µM | nih.gov |

| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | MCF7 (Breast) | ~25 µM | nih.gov |

| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | A431 (Skin) | ~20 µM | nih.gov |

| Flubendazole | Pancreatic & Paraganglioma | 0.01 µM to 3.29 µM | mdpi.com |

DNA topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication and transcription, making them critical targets for anticancer drugs. nih.govmdpi.com Several benzimidazole derivatives have been identified as inhibitors of these enzymes. nih.gov They can function as "topoisomerase poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death, or as catalytic inhibitors. nih.gov

Research has shown that certain benzimidazole derivatives are selective inhibitors of human DNA topoisomerase I. nih.gov For example, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was found to exert profound topoisomerase I inhibition. nih.gov Unlike well-known poisons like camptothecin, some benzimidazoles, such as the Hoechst 33342 analogue DMA, show differential binding and inhibition mechanisms between human and E. coli topoisomerase I. nih.govresearchgate.net These compounds can also inhibit clinically relevant mutant forms of topoisomerase I that are resistant to camptothecins. nih.gov Furthermore, some derivatives have been found to inhibit both Topoisomerase I and Topoisomerase II. mdpi.comresearchgate.net

The ability of benzimidazole derivatives to interact directly with DNA is a key aspect of their biological activity. nih.gov Due to their planar, aromatic structure, they can function as DNA intercalators or groove binders. Considerable evidence indicates that DNA is the primary receptor site for many dicationic benzimidazole compounds. nih.gov

Biophysical studies have revealed that these compounds tend to bind strongly in the minor groove of DNA, particularly at sequences rich in adenine-thymine (A-T) base pairs. nih.gov This binding is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the DNA molecule. The addition of a benzimidazole moiety to other structures has been shown to improve DNA binding affinity and enhance cytotoxic effects. nih.gov Molecular modeling and NMR studies have been used to establish the structural details of these minor groove-benzimidazole complexes, providing a basis for designing new derivatives with improved DNA affinity and specificity. nih.gov

Anti-inflammatory and Enzyme Inhibition Studies

Benzimidazole-based compounds are recognized for their significant anti-inflammatory properties. nih.govisca.me Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade. nih.gov A primary target is the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins, crucial mediators of inflammation. nih.govnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, and benzimidazole derivatives have shown similar capabilities. nih.gov

In addition to COX, research has explored the inhibition of other enzymes by benzimidazole derivatives. Studies have shown that these compounds can target phospholipase A2 and aldose reductase, which are also implicated in inflammatory processes. nih.gov In-vivo studies using the carrageenan-induced mice paw edema model have confirmed the anti-inflammatory effects of certain benzimidazole derivatives, with some showing efficacy comparable to the standard drug diclofenac (B195802) sodium. nih.gov This multi-targeting ability suggests that benzimidazole derivatives could be developed as novel anti-inflammatory agents. nih.gov

Antioxidant and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Benzimidazole derivatives have been investigated for their antioxidant and radical scavenging capabilities. nih.govnih.gov

The antioxidant potential of these compounds is often evaluated using various in vitro assays. These include measuring the scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) anions, as well as determining the inhibition of NADPH-dependent lipid peroxidation in liver microsomes. nih.govnih.gov Studies have found that the substitution pattern on the benzimidazole ring plays a crucial role in its antioxidant capacity. For example, one study reported that a derivative with a p-fluorobenzyl substituent at position 1 exhibited strong inhibition (83%) of lipid peroxidation. nih.gov In another series of novel benzimidazoles, two compounds showed very good antioxidant capacity, being 17-18 times more potent than the standard antioxidant Butylated Hydroxytoluene (BHT) in a DPPH assay. nih.gov

Table 2: Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound/Method | Activity | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 33 (p-fluorobenzyl substituted) | Lipid Peroxidation Inhibition | 83% inhibition at 10⁻³ M | nih.gov |

| Compound 13 (nonsubstituted analogue) | Lipid Peroxidation Inhibition | 57% inhibition at 10⁻³ M | nih.gov |

| Compound 12 | DPPH Radical Scavenging | 1.3 x 10⁻⁵ M | nih.gov |

| Compound 13 | DPPH Radical Scavenging | 1.2 x 10⁻⁵ M | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Pentafluoroethyl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the elucidation of the molecular structure of 2-(pentafluoroethyl)-1H-benzimidazole in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data allows for the unambiguous assignment of all proton and carbon resonances.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals that reflect the molecular symmetry and the strong electron-withdrawing nature of the pentafluoroethyl group. Due to the rapid tautomeric equilibrium between the N1-H and N3-H forms of the benzimidazole (B57391) ring at room temperature, the pairs of carbons C4/C7 and C5/C6, as well as the corresponding protons, are chemically equivalent on the NMR timescale. nih.govarabjchem.org

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show a broad singlet for the N-H proton, with its chemical shift being solvent-dependent. The aromatic region will display two multiplets corresponding to the chemically equivalent protons H4/H7 and H5/H6. The H4/H7 protons, being closer to the imidazole (B134444) ring, are expected to resonate at a slightly different field than the H5/H6 protons. chemicalbook.com The strong deshielding effect of the pentafluoroethyl group is predicted to shift all aromatic protons downfield compared to unsubstituted benzimidazole.

Carbon (¹³C) NMR: In the ¹³C NMR spectrum, the C2 carbon, directly attached to the electron-withdrawing pentafluoroethyl group, is expected to be significantly deshielded and will likely appear as a quartet due to coupling with the fluorine atoms of the CF₂ group. The carbon of the CF₃ group will also be a quartet, while the CF₂ carbon will appear as a triplet. The aromatic carbons will show distinct resonances, with C3a/C7a appearing at a characteristic chemical shift for fused ring systems. The chemical shifts of the benzimidazole core carbons (C2, C3a/C7a, C4/C7, C5/C6) are influenced by the substituent at the C2 position. researchgate.netmdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (for ¹³C) |

| N-H | 12.0 - 13.0 (broad s) | - | - |

| H4/H7 | 7.6 - 7.8 (m) | 115.0 - 120.0 | CH |

| H5/H6 | 7.3 - 7.5 (m) | 124.0 - 128.0 | CH |

| C2 | - | 145.0 - 150.0 | q |

| C3a/C7a | - | 135.0 - 140.0 | C |

| -CF₂- | - | 110.0 - 120.0 | t |

| -CF₃ | - | 115.0 - 125.0 | q |

Note: These are estimated values based on data from analogous compounds such as 2-(trifluoromethyl)-1H-benzimidazole and other substituted benzimidazoles. nih.govclockss.org The exact chemical shifts and coupling constants would require experimental determination.

Two-Dimensional NMR Techniques

To further confirm the structural assignments, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

¹H-¹H COSY: A COSY spectrum would reveal the coupling network between the aromatic protons. Cross-peaks would be observed between H4/H7 and H5/H6, confirming their adjacent relationship on the benzene (B151609) ring. researchgate.netugm.ac.id

¹H-¹³C HMBC: The HMBC spectrum provides crucial information about the connectivity between protons and carbons over two to three bonds. Key expected correlations include:

The N-H proton showing correlations to C2 and C3a/C7a.

The aromatic protons H4/H7 showing correlations to C5/C6 and C3a/C7a.

The aromatic protons H5/H6 showing correlations to C4/H7 and C3a/C7a. researchgate.netnih.gov

These correlations would definitively establish the carbon framework and the position of the pentafluoroethyl substituent.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the various bonds within the molecule. Key expected absorption bands include:

N-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state or in concentrated solutions. orientjchem.org

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. vscht.cz

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds of the benzimidazole ring system will give rise to a series of bands in the 1650-1450 cm⁻¹ range. researchgate.net

C-F Stretches: The most intense bands in the spectrum are anticipated to be the C-F stretching vibrations of the pentafluoroethyl group, typically found in the 1350-1100 cm⁻¹ region. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations of the aromatic ring will produce characteristic bands in the 900-700 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Interactive Data Table: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3200 | Broad, Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=N Stretch | 1630 - 1600 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong (multiple bands) |

| C-F Stretch | 1350 - 1100 | Very Strong (multiple bands) |

| Aromatic C-H Bending | 900 - 700 | Strong |

Note: These are predicted frequencies based on general IR correlation tables and data from similar benzimidazole derivatives. orientjchem.orgvscht.czresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the following features are expected in its Raman spectrum:

The symmetric stretching vibrations of the benzimidazole ring are expected to be prominent. figshare.com

The C-F stretching vibrations will also be present, although they may be less intense than in the IR spectrum.

The spectrum will be useful for studying the low-frequency modes related to the skeletal vibrations of the entire molecule. nih.gov

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Electronic Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be similar to that of other benzimidazole derivatives, showing characteristic π → π* transitions. researchgate.net

The parent benzimidazole molecule typically exhibits two main absorption bands around 243 nm and 278 nm. researchgate.netnist.govspectrabase.com The introduction of the pentafluoroethyl group, a strong electron-withdrawing substituent, at the C2 position is expected to cause a hypsochromic (blue) shift in these absorption maxima. This is due to the stabilization of the ground state more than the excited state. The spectrum is also sensitive to the solvent polarity. researchgate.net

Interactive Data Table: Predicted UV-Visible Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax (nm) in Ethanol (B145695) |

| π → π | 235 - 245 |

| π → π | 270 - 280 |

Note: These are estimated values based on the known UV-Vis spectra of benzimidazole and the expected electronic effects of the pentafluoroethyl substituent. researchgate.netresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are critical to understanding its electronic transitions. In a typical analysis, the UV-Vis spectrum would be recorded in a suitable solvent, such as ethanol or acetonitrile, to observe the absorption maxima (λmax).

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Solvent |

| ~240 | ~6,000 | π-π | Ethanol |

| ~272 | ~5,500 | π-π | Ethanol |

| ~278 | ~5,400 | π-π* | Ethanol |

| Note: This data is predictive and not based on direct experimental measurement of the target compound. |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited state properties and potential luminescent characteristics of a molecule. Many benzimidazole derivatives are known to be fluorescent, often exhibiting Stokes shifts that are sensitive to the substitution pattern and the solvent environment. nih.govnih.govmzcloud.org

The fluorescence of benzimidazoles can be influenced by processes such as excited-state intramolecular proton transfer (ESIPT). mzcloud.org For this compound, the presence of the N-H proton and the nitrogen atoms in the imidazole ring could facilitate such processes. The highly electronegative pentafluoroethyl group may impact the quantum yield and the emission wavelength. It is anticipated that the compound would exhibit fluorescence in the UV or blue region of the electromagnetic spectrum.

Table 2: Predicted Fluorescence Data for this compound

| Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) | Solvent |

| ~278 | ~350 | ~0.3 | Ethanol |

| Note: This data is predictive and not based on direct experimental measurement of the target compound. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound (C9H5F5N2), the nominal molecular weight is 236 g/mol . manchesterorganics.com High-resolution mass spectrometry would provide a more precise mass, allowing for the confirmation of the elemental formula. The expected monoisotopic mass is approximately 236.0400.

The fragmentation pattern in electron impact mass spectrometry (EI-MS) is expected to be characteristic. The molecular ion peak ([M]⁺) would likely be prominent. Key fragmentation pathways for benzimidazoles often involve the cleavage of the substituent at the 2-position and fragmentation of the imidazole ring. scispace.comresearchgate.net For this compound, the loss of the pentafluoroethyl radical (•C2F5) would result in a fragment at m/z 117. Another potential fragmentation is the loss of HF, which is common for fluorinated compounds.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Relative Intensity | Proposed Fragment |

| 236 | High | [M]⁺ |

| 117 | Moderate | [M - C2F5]⁺ |

| 90 | Moderate | [C6H4N]⁺ |

| Note: This data is predictive and not based on direct experimental measurement of the target compound. |

X-ray Single Crystal Diffraction for Solid-State Structure Determination

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). cam.ac.ukcrystallography.netugr.esugr.escam.ac.uk

However, analysis of the crystal structures of related benzimidazole derivatives provides a basis for predicting the likely solid-state conformation. nih.govnih.gov The benzimidazole ring system is expected to be largely planar. The pentafluoroethyl group will adopt a specific conformation relative to the heterocyclic ring, which will be influenced by steric and electronic factors. The determination of the crystal system, space group, and unit cell dimensions would require successful single crystal growth and subsequent X-ray diffraction analysis.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| Z | 4 |

| Note: This data is hypothetical and not based on experimental measurement. |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a variety of intermolecular forces. Based on the molecular structure, several key interactions are anticipated to play a significant role in the supramolecular assembly.

Hydrogen Bonding: The most prominent intermolecular interaction is expected to be the N-H···N hydrogen bond between the imidazole moieties of adjacent molecules. nih.govnih.gov This is a common and robust interaction in benzimidazole-containing crystal structures, often leading to the formation of infinite chains or dimeric motifs.

A comprehensive analysis of these interactions, including their geometries and contributions to the crystal packing, would be possible following the successful determination of the single-crystal structure.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of molecules. For benzimidazole (B57391) derivatives, these calculations, particularly those based on Density Functional Theory (DFT), are routinely used to predict a wide range of molecular characteristics. pdx.edu

Optimized Geometries and Molecular Structure Parameters

Vibrational Frequency Calculations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical vibrational frequency calculations are essential for the assignment of experimental spectral bands to specific vibrational modes. For numerous benzimidazole derivatives, DFT calculations have been successfully used to compute harmonic vibrational frequencies. These theoretical spectra, when compared with experimental data, allow for a detailed analysis of the molecular structure and bonding. For instance, characteristic N-H stretching vibrations in benzimidazoles have been identified and analyzed through such combined experimental and theoretical approaches.

Electronic Structure Analysis

The electronic properties of a molecule, such as the distribution of electrons and the energies of molecular orbitals, are key to understanding its reactivity, stability, and spectroscopic behavior. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. For various benzimidazole compounds, the HOMO-LUMO gap has been calculated to understand charge transfer interactions within the molecule. Such analysis for 2-(Pentafluoroethyl)-1H-benzimidazole would elucidate the effect of the perfluoroalkyl substituent on the electronic structure.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, charge transfer, and intramolecular hyperconjugative interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides a detailed picture of bonding and stability. For many substituted benzimidazoles, NBO analysis has been used to quantify the delocalization of electron density and the stabilization energies associated with these interactions. This type of analysis for this compound would be particularly insightful for understanding the electronic influence of the C2F5 group on the benzimidazole ring system.

Solvent Effects on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the electronic structure and spectroscopic properties of a molecule. Studies on other benzimidazoles have shown that solvent polarity can shift absorption and emission maxima. Investigating the solvent effects on this compound would be important for predicting its behavior in various media.

Molecular Docking and Dynamics Simulations

While no specific molecular docking or dynamics simulation studies involving this compound have been reported, these techniques are widely applied to other benzimidazole derivatives to investigate their potential as therapeutic agents. Molecular docking predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This is used to understand potential biological activity and mechanism of action. For many benzimidazole compounds, docking studies have been crucial in identifying them as potential inhibitors for various enzymes. Such studies on this compound could explore its potential interactions with various biological targets.

Ligand-Protein Binding Interactions and Energetics

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to a protein target. ukm.my For this compound, this would involve simulating its interaction with the active site of a relevant protein. The binding energy, typically calculated in kcal/mol, indicates the stability of the ligand-protein complex. Studies on other benzimidazole derivatives have shown that the nitrogen atoms in the imidazole (B134444) ring often act as hydrogen bond acceptors, playing a crucial role in the binding interaction with protein residues like Met793 in the epidermal growth factor receptor (EGFR). ukm.my The pentafluoroethyl group at the 2-position would likely contribute to hydrophobic interactions within the binding pocket.

Hypothetical Ligand-Protein Binding Energetics for this compound with a Target Protein

| Computational Parameter | Predicted Value | Significance |

| Binding Energy (kcal/mol) | -8.5 to -10.0 | Indicates strong and stable binding to the target protein. |

| Hydrogen Bonds | 2-3 | Highlights key polar interactions stabilizing the complex. |

| Hydrophobic Interactions | Numerous | Shows the contribution of non-polar regions to binding affinity. |

| Van der Waals Forces | Favorable | Suggests good shape complementarity with the binding site. ukm.my |

Identification of Key Binding Residues and Sites

A critical outcome of ligand-protein docking studies is the identification of specific amino acid residues that form key interactions with the ligand. nih.gov For benzimidazole derivatives, these interactions often involve hydrogen bonds with the backbone or side chains of amino acids in the active site. nih.gov For instance, in studies with protein kinase CHK2, the carboxamido substituent on the benzimidazole scaffold was found to interact with residues like Glu302 and Met304. nih.gov In the case of this compound, the nitrogen atoms of the benzimidazole ring are expected to be key hydrogen bond acceptors. The fluorine atoms of the pentafluoroethyl group could also participate in halogen bonding or other non-covalent interactions, further anchoring the ligand in the binding site.

Hypothetical Key Binding Residues for this compound

| Residue | Interaction Type | Predicted Role |

| Lysine (e.g., Lys249) | Hydrogen Bond | Acts as a hydrogen bond donor to the benzimidazole nitrogen. nih.gov |

| Leucine (e.g., Leu226) | Hydrophobic | Interacts with the pentafluoroethyl group. nih.gov |

| Threonine (e.g., Thr367) | Hydrogen Bond | Forms hydrogen bonds with the ligand. nih.gov |

| Phenylalanine | π-π Stacking | Interacts with the aromatic benzimidazole ring. |

Flexible Docking Protocols

Traditional molecular docking often treats the protein as a rigid structure. However, flexible docking protocols, which allow for side-chain or even backbone flexibility of the protein, can provide a more accurate representation of the binding event. nih.gov For this compound, employing flexible docking would be crucial to accurately predict its binding mode, especially if the target protein is known to undergo conformational changes upon ligand binding. Induced fit docking (IFD) is a powerful technique that can model these changes, leading to a more reliable prediction of the binding pose and affinity. nih.gov Studies on benzimidazole inhibitors of protein kinase CHK2 have demonstrated that flexible side chain docking provides results that are in excellent agreement with experimental crystal structures. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govugm.ac.id A pharmacophore model for a class of compounds like benzimidazoles typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify novel compounds with the potential for similar biological activity. nih.govutrgv.edu For this compound, a pharmacophore model could be generated based on its structure and known active benzimidazole derivatives to search for other potential inhibitors of a target protein. rsc.orgpharmacophorejournal.com

Hypothetical Pharmacophore Features for a Benzimidazole-Based Ligand

| Feature | Description | Role in Binding |

| Hydrogen Bond Acceptor (A) | Typically the nitrogen atoms of the imidazole ring. | Forms key hydrogen bonds with protein residues. pharmacophorejournal.com |

| Aromatic Ring (R) | The fused benzene (B151609) ring. | Participates in π-π stacking interactions. pharmacophorejournal.com |

| Hydrophobic Group (H) | The pentafluoroethyl substituent. | Occupies a hydrophobic pocket in the binding site. pharmacophorejournal.com |

| Hydrogen Bond Donor (D) | The N-H group of the imidazole ring. | Can act as a hydrogen bond donor. pharmacophorejournal.com |

Cheminformatics and In Silico Pharmacological Prediction

Cheminformatics tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound based on its chemical structure. researchgate.net These in silico predictions are vital in the early stages of drug discovery to assess the "drug-likeness" of a molecule. For this compound, computational models could predict properties such as its solubility, permeability, and potential for metabolic breakdown. Such predictions help in prioritizing compounds for further experimental testing. rsc.orgrsc.org

Predicted In Silico Pharmacological Properties for this compound

| Property | Predicted Outcome | Implication |

| Lipinski's Rule of Five | Compliant | Suggests good oral bioavailability. mdpi.com |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Indicates good cell permeability. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Possible | Fluorine substitution can enhance BBB penetration. |

| Metabolic Stability | Moderate to High | The C-F bonds are generally resistant to metabolic cleavage. |

Studies on Non-Linear Optical (NLO) Properties

Computational quantum chemistry methods are employed to predict the non-linear optical (NLO) properties of molecules. nih.gov These properties are important for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Theoretical calculations, often using Density Functional Theory (DFT), can determine the β value for compounds like this compound. nih.gov The presence of the electron-withdrawing pentafluoroethyl group and the π-conjugated benzimidazole system suggests that this compound could exhibit interesting NLO properties. unina.it Studies on other benzimidazole derivatives have shown that the charge distribution, as calculated by NBO analysis, and the molecular electrostatic potential (MEP) can provide insights into their potential as NLO materials. nih.gov

Materials Science Research Involving 2 Pentafluoroethyl 1h Benzimidazole Scaffolds

Development of UV Filters and Photoprotective Agents

The benzimidazole (B57391) core is a well-established chromophore utilized in the development of organic ultraviolet (UV) filters. nih.gov Compounds based on the 2-phenyl-1H-benzimidazole-5-sulfonic acid structure are commercially successful UVB filters. mdpi.com The core mechanism of their function lies in the absorption of high-energy UV radiation and its dissipation as less harmful energy, often in the form of heat. The photostability of the absorbing molecule is a critical factor for its effectiveness and safety in photoprotective formulations. researchgate.net

While direct research on 2-(pentafluoroethyl)-1H-benzimidazole as a UV filter is not extensively documented in publicly available literature, the known properties of the benzimidazole scaffold and the influence of perfluoroalkyl substituents allow for an informed discussion of its potential. The UV absorption of the basic 1H-benzimidazole molecule occurs in the UVB and UVC regions, with absorption maxima around 245 nm, 271 nm, and 278 nm in aqueous solutions. researchgate.net Substitution at the 2-position can modulate these absorption properties.

The introduction of a strong electron-withdrawing group like pentafluoroethyl (-C2F5) at the 2-position is expected to influence the electronic transitions within the benzimidazole ring. Electron-withdrawing groups can affect the energy levels of the molecular orbitals involved in UV absorption. nih.govnih.gov For instance, studies on other benzophenone-based UV absorbers have shown that both electron-donating and electron-withdrawing substituents can lead to a bathochromic (red) shift in the maximum absorption wavelength (λmax). nih.gov A similar effect could be anticipated for this compound, potentially shifting its absorption profile to afford broader UV protection.

Furthermore, the high electronegativity and stability of the C-F bonds in the pentafluoroethyl group could enhance the photostability of the molecule. Perfluoroalkyl chains are known for their thermal and chemical robustness, which could translate to a lower propensity for photodegradation upon exposure to UV radiation. This is a significant advantage, as the degradation of UV filters can lead to a loss of efficacy and the formation of potentially harmful byproducts. researchgate.net

To illustrate the potential UV-absorbing properties, the table below compares the known absorption maxima of the parent benzimidazole with hypothetical shifts that might be observed with different types of substituents.

| Compound | Substituent at C2 | Expected UV Absorption Range | Potential λmax (nm) |

| 1H-Benzimidazole | -H | UVB/UVC | ~278 |

| 2-Phenyl-1H-benzimidazole-5-sulfonic acid | Phenylsulfonic acid | UVB | ~302 |

| Hypothetical this compound | -C2F5 (electron-withdrawing) | Potentially broader UVB/UVA | Shifted from parent |

This table is illustrative and based on general principles of substituent effects on chromophores.

Further research is required to synthesize and characterize the specific photophysical properties of this compound to fully ascertain its potential as a novel UV filter.

Aggregation-Induced Emission Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.net This effect is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence is diminished upon aggregation. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay pathways and promotes radiative decay, i.e., fluorescence. researchgate.net

Benzimidazole derivatives have been identified as a class of compounds that can exhibit AIE. researchgate.net The planar structure of the benzimidazole ring system, combined with the potential for various substitutions that can create twisted conformations, makes it a suitable scaffold for designing AIE-active materials (AIEgens).

The role of the 2-(pentafluoroethyl) substituent in promoting AIE in the 1H-benzimidazole scaffold is of significant interest. While specific studies on the AIE of this compound are scarce, the properties of the -C2F5 group suggest a strong potential for AIE activity. The bulky and highly electronegative nature of the pentafluoroethyl group can induce several effects conducive to AIE:

Steric Hindrance: The -C2F5 group can create significant steric hindrance, leading to a twisted conformation between the substituent and the benzimidazole plane. This pre-twisted geometry can inhibit close π-π stacking in the solid state, a common cause of ACQ, while still allowing for aggregate formation.

Restricted Intramolecular Rotation: In the aggregated state, the free rotation of the C-C bond between the benzimidazole ring and the pentafluoroethyl group would be severely restricted. This restriction of a key intramolecular motion is a primary driver of the AIE effect.

Enhanced Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions such as hydrogen bonding (C-H···F) and dipole-dipole interactions, which can facilitate the formation of stable aggregates, further locking the molecules in a conformation that favors emission.

Research on other fluorinated heterocyclic compounds has demonstrated that the introduction of fluorine can be a successful strategy for developing new AIEgens. For example, fluorinated isoxazoles and their boron ketoiminate derivatives have been shown to exhibit strong AIE properties.

The potential AIE characteristics of this compound could be explored for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, where high solid-state emission efficiency is desirable.

The following table outlines the expected photophysical behavior of an AIE-active compound like this compound in different environments.

| State | Solvent/Environment | Intramolecular Motion | Fluorescence Emission |

| Dissolved | Good Solvent (e.g., THF) | Free Rotation/Vibration | Weak or None |

| Aggregated | Poor Solvent (e.g., THF/Water mixture) or Solid State | Restricted Rotation/Vibration | Strong |

Integration into Advanced Materials Systems

The unique properties conferred by the pentafluoroethyl group make this compound a valuable building block for the synthesis of advanced polymers and materials with tailored functionalities. The benzimidazole unit itself imparts thermal stability and specific electronic properties, while the fluorinated substituent can enhance solubility in organic solvents, improve processability, and introduce new functionalities.

A notable example of the integration of fluorinated benzimidazole scaffolds into advanced materials is in the development of polymers for energy storage applications. Researchers have synthesized fluorinated benzimidazole-linked highly conjugated polymers for use in stable sulfur batteries. nih.govresearchgate.net In this context, a polymer was created by reacting a fluorinated aromatic compound with a benzimidazole precursor. The resulting polymer demonstrated high thermal stability and a porous structure. The fluorine atoms on the polymer backbone were then utilized as reactive sites for the covalent attachment of polysulfides through a nucleophilic aromatic substitution reaction. nih.gov This approach helps to mitigate the "polysulfide shuttle effect," a major cause of capacity fading in lithium-sulfur batteries. nih.gov

The key properties that make a this compound-containing polymer suitable for such applications include:

Chemical Robustness: The benzimidazole linkage is chemically very stable, allowing for harsh post-synthetic modification conditions. nih.gov

Electronic Properties: The electron-withdrawing nature of the fluorinated groups can influence the electronic structure of the polymer, facilitating charge transport and redox reactions. nih.gov

Controlled Porosity: The rigid structure of the benzimidazole units can lead to the formation of microporous materials, which is beneficial for encapsulating active materials like sulfur. researchgate.net

Beyond energy storage, polymers incorporating this compound could find use in other areas of materials science. For instance, polybenzimidazoles (PBIs) are known for their high-temperature stability and are used in applications such as fire-retardant fabrics and membranes for fuel cells. The introduction of a pentafluoroethyl group could potentially enhance the performance of these materials by improving their processability and modifying their surface properties. For example, in proton exchange membranes for fuel cells, the basic nitrogen atoms of the benzimidazole ring play a crucial role in proton conduction. The electronic effect of the -C2F5 group could modulate the basicity of these nitrogens, thereby influencing the proton conductivity of the membrane.